molecular formula C11H12BrNO4 B153383 tert-Butyl 4-bromo-2-nitrobenzoate CAS No. 890315-72-7

tert-Butyl 4-bromo-2-nitrobenzoate

Cat. No.: B153383
CAS No.: 890315-72-7
M. Wt: 302.12 g/mol
InChI Key: WFQHGCOHRFRRHU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-bromo-2-nitrobenzoate (TBBNB) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a nitro-aromatic compound, which is a type of organic compound containing both a nitro group and an aromatic ring. TBBNB has been studied for its various biochemical and physiological effects, as well as its synthesis method and mechanism of action.

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups play a crucial role in synthetic chemistry, offering a means to protect reactive sites during synthesis and allow for selective deprotection under mild conditions. tert-Butyl 4-bromo-2-nitrobenzoate can be utilized in the development of novel photosensitive protecting groups due to its structural features, which may afford unique light-responsive behavior. The review by Amit, Zehavi, and Patchornik highlights the promise of such groups in synthetic applications, underscoring their potential in facilitating complex synthetic pathways (Amit, Zehavi, & Patchornik, 1974).

Environmental Studies and Degradation Pathways

The understanding of the environmental fate and degradation pathways of chemicals like this compound is essential for assessing their environmental impact and for the development of remediation strategies. Studies on similar compounds, such as nitroimidazoles and parabens, provide insights into the degradation behavior, potential environmental persistence, and transformation products of this compound. Research by Barchańska et al. on the stability and degradation of nitisinone, a compound with structural similarities, sheds light on the potential environmental behavior of this compound, emphasizing the importance of understanding its stability and degradation products (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Luminescent Materials and Sensing Applications

The development of luminescent materials for sensing applications is an area of significant interest, where this compound could find applications due to its potential for incorporation into luminescent structures. The review by Paria, Maity, Siddiqui, Patra, Maity, and Jana on nanostructured luminescent micelles as sensors for explosives demonstrates the potential of incorporating functional groups for the development of sensitive and selective chemical sensors. Such materials could be employed in the detection of hazardous substances, leveraging the unique properties of this compound (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

Properties

IUPAC Name

tert-butyl 4-bromo-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHGCOHRFRRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649985
Record name tert-Butyl 4-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890315-72-7
Record name tert-Butyl 4-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 50 ml, of N, N-dimethylacetamide solution containing 5.0 g of 4-bromo-2-nitrobenzoic acid, 41 g of potassium carbonate, 4.6 g of benzyltriethylammonium chloride and 69 mL of 2-bromo-2-methylpropane were added at room temperature and stirred at 55° C. for 10 hours. After the reaction mixture was cooled to room temperature, 12 mL of 2-bromo-2-methylpropane was added and stirred at 55° C. for 4 hours. After the reaction mixture was cooled to room temperature, water and ethyl acetate were added. The organic layer was separated and dried over anhydrous magnesium sulfate after washed with 10% citric acid aqueous solution and a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure. Methanol was added to the obtained residue and solid substances were separated by filtration to obtain 3.0 g of tert-butyl 4-bromo-2-nitrobenzoate as white solid.
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5 g
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41 g
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4.6 g
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Synthesis routes and methods II

Procedure details

To N,N-dimethylacetamide 50 mL solution of 4-bromo-2-nitrobenzoic acid 5.0 g were added potassium carbonate 41 g, benzyltriethylammonium chloride 4.6 g and 2-bromo-2-methylpropane 69 mL at room temperature and it was stirred at 55° C. for 10 hours. After the reaction mixture was cooled to room temperature,2-bromo-2-methylpropane 12 mL was added to it, and it was stirred at 55° C. for 4 hours. After the reaction mixture was cooled to room temperature, water and ethyl acetate were added to it. The organic layer was separated and collected,dried over anhydrous magnesium sulfate after sequential washing with 10% citric acid aqueous solution and saturated sodium chloride aqueous solution, and the solvent was removed under reduced pressure. Methanol was added to the obtained residue, solid matter was filtrated to give tert-butyl 4-bromo-2-nitrobenzoate 3.0 g of white solid.
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50 mL
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reactant
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5 g
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reactant
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41 g
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reactant
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69 mL
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reactant
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4.6 g
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catalyst
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temperature,2-bromo-2-methylpropane
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12 mL
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